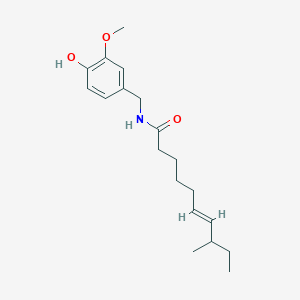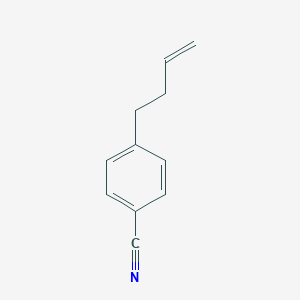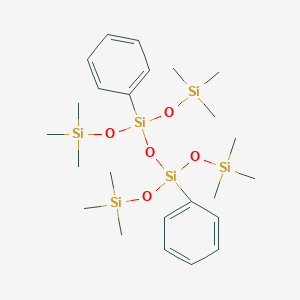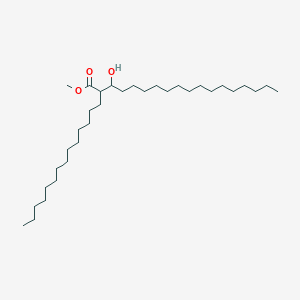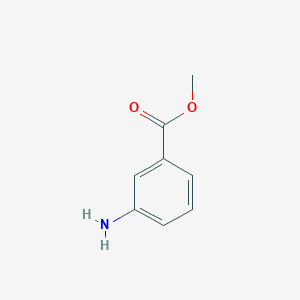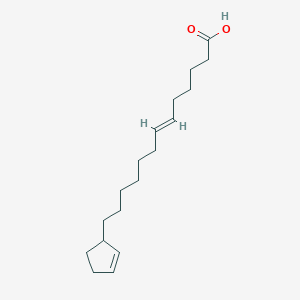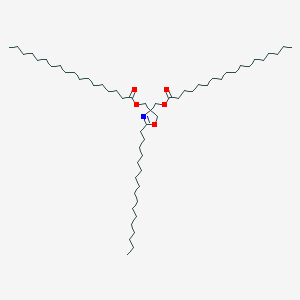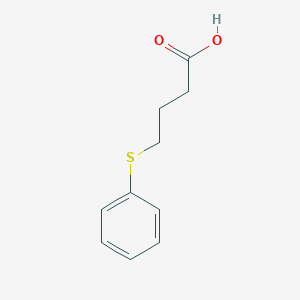
4-(苯硫基)丁酸
概述
描述
PMID29671355-Compound-53 是一种小分子化合物,以其作为组蛋白脱乙酰酶抑制剂的作用而闻名。组蛋白脱乙酰酶是一种从组蛋白中去除乙酰基的酶,导致染色质浓缩并抑制基因表达。 组蛋白脱乙酰酶抑制剂由于其调节基因表达和诱导癌细胞周期停滞、分化和凋亡的能力,在表观遗传学和癌症治疗领域备受关注 .
科学研究应用
PMID29671355-Compound-53 具有广泛的科学研究应用,包括:
化学: 用作工具化合物研究组蛋白脱乙酰酶在基因调控和染色质重塑中的作用。
生物学: 用于研究表观遗传调控机制及其对细胞过程的影响。
医学: 由于其诱导凋亡和抑制肿瘤生长的能力,正在研究其作为癌症治疗中治疗剂的潜力。
作用机制
PMID29671355-Compound-53 通过抑制组蛋白脱乙酰酶的活性发挥作用。这种抑制导致乙酰化组蛋白的积累,从而导致更开放的染色质结构和基因表达增加。该化合物靶向特定的组蛋白脱乙酰酶,导致肿瘤抑制基因的激活以及癌细胞周期停滞和凋亡的诱导。 所涉及的分子途径包括转录因子的调节和与细胞生长和存活相关的信号通路的调节 .
生化分析
Biochemical Properties
4-(Phenylthio)butanoic acid has been identified as an analog of known histone deacetylase inhibitors (HDACis) such as 4-phenylbutanoic acid and trichostatin A . It has demonstrated the ability to expand the expression of renal progenitor cell markers, including lhx1a, pax2a, and pax8 .
Cellular Effects
In cellular processes, 4-(Phenylthio)butanoic acid has shown to increase the size of the pronephric kidney in zebrafish . It also appears to stimulate renal progenitor cell proliferation by activating the retinoic acid-signaling pathway .
Molecular Mechanism
The molecular mechanism of 4-(Phenylthio)butanoic acid involves its function as a histone deacetylase inhibitor, both in vitro and in vivo . It affects the expression of the retinoic acid-responsive genes, cyp26a1 and cmlc2, in a manner consistent with increased retinoic acid signaling .
Temporal Effects in Laboratory Settings
Its ability to stimulate renal progenitor cell proliferation suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of 4-(Phenylthio)butanoic acid in animal models have not been detailed in the available literature, its demonstrated effects on renal progenitor cell proliferation suggest potential dose-dependent impacts .
Metabolic Pathways
Its role as a histone deacetylase inhibitor suggests it may interact with enzymes involved in this pathway .
准备方法
合成路线和反应条件
PMID29671355-Compound-53 的合成涉及多个步骤,包括缩合、还原和取代反应。起始原料通常包括哌啶羧酸,它们经历一系列化学转化生成目标化合物。 反应条件通常涉及使用溶剂、催化剂以及特定的温度和压力设置,以优化化合物的产率和纯度 .
工业生产方法
PMID29671355-Compound-53 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级设备和试剂,以确保质量一致和高产率。 生产过程针对成本效益和可扩展性进行了优化,通常涉及连续流反应器和用于监控和控制的自动化系统 .
化学反应分析
反应类型
PMID29671355-Compound-53 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化生成氧化衍生物。
还原: 还原反应可以将该化合物转化为具有不同化学性质的还原形式。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进反应的各种催化剂。 条件通常涉及控制的温度、压力和 pH 值,以确保所需的反应结果 .
主要产物
这些反应生成的主要产物包括 PMID29671355-Compound-53 的各种衍生物,每种衍生物都具有独特的化学和生物学特性。 这些衍生物经常被研究以了解其潜在的治疗应用和生物活性 .
相似化合物的比较
类似化合物
苯丁酸钠: 另一种用于治疗脊髓性肌萎缩症的组蛋白脱乙酰酶抑制剂。
丙戊酸: 一种著名的组蛋白脱乙酰酶抑制剂,用于治疗癫痫和双相情感障碍。
HBI-8000: 一种用于治疗实体瘤和血液系统恶性肿瘤的组蛋白脱乙酰酶抑制剂
独特性
PMID29671355-Compound-53 的独特之处在于它对某些组蛋白脱乙酰酶的特定靶向作用及其有效的抗癌特性。 与其他一些组蛋白脱乙酰酶抑制剂不同,它在广泛的癌症类型中显示出有效性,并且在临床前研究中具有良好的安全性 .
属性
IUPAC Name |
4-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVQLOVHIDMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170304 | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-51-7 | |
| Record name | 4-(Phenylthio)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17742-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
